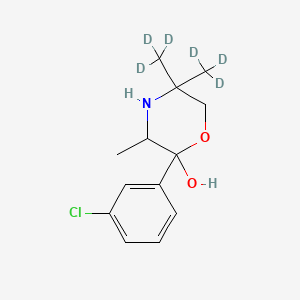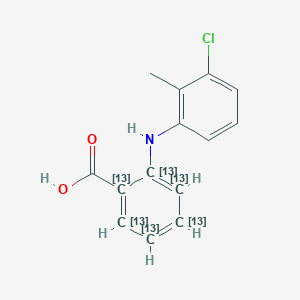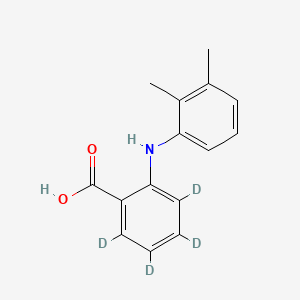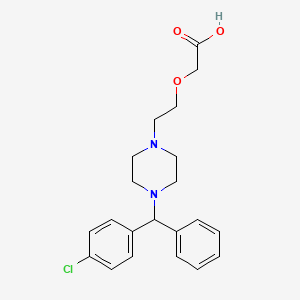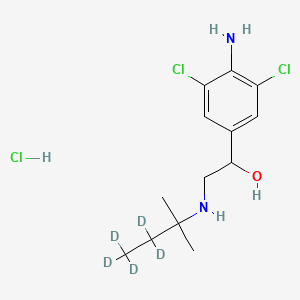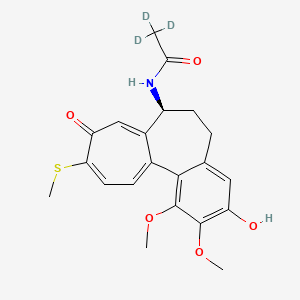
rac-Milnacipran-d10 Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-Milnacipran-d10 Hydrochloride is a decadeuterated form of milnacipran hydrochloride, a selective serotonin and norepinephrine reuptake inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its interactions with biological systems .
Aplicaciones Científicas De Investigación
rac-Milnacipran-d10 Hydrochloride is widely used in scientific research for various applications, including:
Chemistry: It is used to study the chemical properties and reactions of milnacipran, as well as to develop new synthetic methods and analytical techniques.
Biology: It is used to investigate the biological effects of milnacipran, including its interactions with neurotransmitter systems and its impact on cellular processes.
Medicine: It is used to study the pharmacokinetics and pharmacodynamics of milnacipran, as well as its potential therapeutic applications for conditions such as depression and fibromyalgia.
Industry: It is used in the development of new pharmaceuticals and other chemical products
Mecanismo De Acción
Milnacipran demonstrates a somewhat unique characteristic among SNRIs to elicit a relatively balanced reuptake inhibition of both serotonin and noradrenaline, with a somewhat increased preference for noradrenaline reuptake inhibition . This is potentially a point of interest given the plausible proposal that noradrenaline plays an important role in the mitigation of pain signals in the descending inhibitory pain pathways in the brain and spinal cord .
Safety and Hazards
Direcciones Futuras
Milnacipran has been approved for the treatment of fibromyalgia and a short-term treatment of major depressive disorder . Recent research has shown that the levorotatory enantiomer of milnacipran, levomilnacipran, may have the capacity to inhibit the activity of beta-site amyloid precursor protein cleaving enzyme-1 (BACE-1), which has been associated with β-amyloid plaque formation, making the agent a possible course of treatment for Alzheimer’s disease .
Métodos De Preparación
The synthesis of rac-Milnacipran-d10 Hydrochloride involves the incorporation of deuterium atoms into the milnacipran molecule This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuteriumIndustrial production methods often involve the use of advanced techniques such as liquid chromatography–mass spectrometry (LC-MS) to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
rac-Milnacipran-d10 Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Comparación Con Compuestos Similares
rac-Milnacipran-d10 Hydrochloride is unique among serotonin and norepinephrine reuptake inhibitors due to its decadeuterated structure, which enhances its stability and allows for more precise pharmacokinetic studies. Similar compounds include:
Milnacipran Hydrochloride: The non-deuterated form of the compound, used clinically for the treatment of depression and fibromyalgia.
Propiedades
Número CAS |
1217774-40-7 |
|---|---|
Fórmula molecular |
C15H23ClN2O |
Peso molecular |
292.87 g/mol |
Nombre IUPAC |
(1S,2R)-2-(aminomethyl)-N,N-bis(1,1,2,2,2-pentadeuterioethyl)-1-phenylcyclopropane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C15H22N2O.ClH/c1-3-17(4-2)14(18)15(10-13(15)11-16)12-8-6-5-7-9-12;/h5-9,13H,3-4,10-11,16H2,1-2H3;1H/t13-,15+;/m0./s1/i1D3,2D3,3D2,4D2; |
Clave InChI |
XNCDYJFPRPDERF-XHWGGYTQSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])N(C(=O)[C@]1(C[C@H]1CN)C2=CC=CC=C2)C([2H])([2H])C([2H])([2H])[2H].Cl |
SMILES canónico |
CCN(CC)C(=O)C1(CC1CN)C2=CC=CC=C2.Cl |
Apariencia |
Off-White to Light Yellow Solid |
melting_point |
>100°C (dec.) |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
101152-94-7 (unlabelled) |
Sinónimos |
(1R,2S)-rel-2-(Amino-methyl)-N,N-diethyl-1-phenylcyclopropanecarboxamide-d10, Monohydrochloride; F-2207-d10; Ixel-d10; Toledomin-d10; Dalcipran-d10 |
Etiqueta |
Milnacipran Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


